
(1-phenyl-2-pyrrolidinylethyl)MethylaMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-phenyl-2-pyrrolidinylethyl)MethylaMine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.3113 . It is intended for research use only and not for human or veterinary use.
Synthesis Analysis
The synthesis of “(1-phenyl-2-pyrrolidinylethyl)MethylaMine” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(1-phenyl-2-pyrrolidinylethyl)MethylaMine” consists of a phenyl group (C6H5-) attached to a pyrrolidine ring (C4H8N) through an ethyl group (C2H5-). The molecule also contains a methylamine group (CH3NH-) attached to the ethyl group .Physical And Chemical Properties Analysis
“(1-phenyl-2-pyrrolidinylethyl)MethylaMine” has a molecular formula of C13H20N2 and a molecular weight of 204.31 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Role in Drug Discovery
“(1-phenyl-2-pyrrolidinylethyl)MethylaMine” contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Versatile Scaffold for Biologically Active Compounds
The pyrrolidine ring in “(1-phenyl-2-pyrrolidinylethyl)MethylaMine” serves as a versatile scaffold for creating novel biologically active compounds . It’s used to develop bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Influence on Biological Activity
The pyrrolidine ring in “(1-phenyl-2-pyrrolidinylethyl)MethylaMine” can influence biological activity . The structure-activity relationship (SAR) of the studied compounds can be investigated by considering the steric factors .
Stereogenicity of Carbons
One of the significant features of the pyrrolidine ring in “(1-phenyl-2-pyrrolidinylethyl)MethylaMine” is the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Laboratory Reagent
“(1-phenyl-2-pyrrolidinylethyl)MethylaMine” is also used as a laboratory reagent . It’s available for purchase as a reagent for use in various laboratory procedures .
Storage and Handling
In terms of storage and handling, “(1-phenyl-2-pyrrolidinylethyl)MethylaMine” should be stored at 0-8°C . This information is crucial for laboratories and researchers handling this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (1-phenyl-2-pyrrolidinylethyl)MethylaMine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzaldehyde", "Pyrrolidine", "Methylamine", "2-Bromo-1-phenylethanol", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and pyrrolidine to form N-phenylpyrrolidine.", "Step 2: Reduction of 2-bromo-1-phenylethanol with sodium cyanoborohydride to form 1-phenylethanol.", "Step 3: Alkylation of N-phenylpyrrolidine with 1-phenylethanol using sodium hydride as a base to form (1-phenyl-2-pyrrolidinyl)ethylbenzene.", "Step 4: Reaction of (1-phenyl-2-pyrrolidinyl)ethylbenzene with methylamine in the presence of hydrochloric acid to form (1-phenyl-2-pyrrolidinylethyl)MethylaMine.", "Step 5: Purification of the product using diethyl ether and recrystallization from methanol or ethanol." ] } | |
CAS-Nummer |
130110-09-7 |
Produktname |
(1-phenyl-2-pyrrolidinylethyl)MethylaMine |
Molekularformel |
C13H20N2 |
Molekulargewicht |
204.3113 |
Synonyme |
N-Methyl-a-phenyl-1-pyrrolidineethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









